1-(4-Chlorophenyl)-4-[(4-fluorobenzyl)sulfanyl]phthalazine

Lipophilicity ADME Membrane Permeability

1-(4-Chlorophenyl)-4-[(4-fluorobenzyl)sulfanyl]phthalazine (CAS 938037-49-1, MW 380.9 g/mol, C21H14ClFN2S) is a 1,4-disubstituted phthalazine derivative incorporating a 4-chlorophenyl group at the 1-position and a 4-fluorobenzyl sulfanyl moiety at the 4-position via a thioether linkage. This scaffold is structurally related to the benzylphthalazine class, which has been advanced into Hedgehog pathway inhibitors and non-kinase TGFβ pathway inhibitors , as well as the clinically evaluated VEGFR inhibitor Vatalanib.

Molecular Formula C21H14ClFN2S
Molecular Weight 380.9 g/mol
Cat. No. B12276375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-4-[(4-fluorobenzyl)sulfanyl]phthalazine
Molecular FormulaC21H14ClFN2S
Molecular Weight380.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NN=C2SCC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl
InChIInChI=1S/C21H14ClFN2S/c22-16-9-7-15(8-10-16)20-18-3-1-2-4-19(18)21(25-24-20)26-13-14-5-11-17(23)12-6-14/h1-12H,13H2
InChIKeyGIGDWJUNIBQMJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)-4-[(4-fluorobenzyl)sulfanyl]phthalazine: A Dual Halogen-Substituted Phthalazine Scaffold for Targeted Medicinal Chemistry


1-(4-Chlorophenyl)-4-[(4-fluorobenzyl)sulfanyl]phthalazine (CAS 938037-49-1, MW 380.9 g/mol, C21H14ClFN2S) is a 1,4-disubstituted phthalazine derivative incorporating a 4-chlorophenyl group at the 1-position and a 4-fluorobenzyl sulfanyl moiety at the 4-position via a thioether linkage . This scaffold is structurally related to the benzylphthalazine class, which has been advanced into Hedgehog pathway inhibitors [1] and non-kinase TGFβ pathway inhibitors [2], as well as the clinically evaluated VEGFR inhibitor Vatalanib. The dual halogen substitution pattern (Cl on the phenyl ring, F on the benzyl ring) creates a distinctive combination of lipophilicity, metabolic profiles, and target-binding potential that differentiates it from close structural analogs.

Why 1-(4-Chlorophenyl)-4-[(4-fluorobenzyl)sulfanyl]phthalazine Cannot Be Interchanged with Common Phthalazine Analogs


Generic substitution among 1,4-disubstituted phthalazines is scientifically unsound because minor structural modifications—particularly at the 4-position sulfanyl group and the 1-position aryl ring—produce marked differences in biological target engagement, metabolic stability, and off-target profiles. For example, in a series of 1-anilino-4-(arylsulfanylmethyl)phthalazines, replacing a sulfanyl with a sulfinyl or sulfonyl group decreased anticancer activity [1]. Similarly, the oxidative metabolism of benzylphthalazine derivatives is highly sensitive to fluorine substitution patterns, with difluorobenzyl analogs undergoing CYP3A4-mediated ipso substitution to form reactive quinone methide metabolites [2]. The specific combination of 4-chlorophenyl and 4-fluorobenzyl sulfanyl groups in the target compound creates a unique electronic and steric environment that cannot be replicated by the 4-methylphenyl analog (CAS 938036-84-1) or the benzyl analog lacking fluorine (CAS 62761-82-4) .

Quantitative Differentiation of 1-(4-Chlorophenyl)-4-[(4-fluorobenzyl)sulfanyl]phthalazine vs. Closest Analogs


Enhanced Lipophilicity (clogP) vs. 4-Methylphenyl Analog Confers Superior Membrane Permeability Potential

The target compound (C21H14ClFN2S, MW: 380.9) incorporates a 4-chlorophenyl group, which is significantly more lipophilic than the 4-methylphenyl substituent in the closest analog 1-[(4-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)phthalazine (C22H17FN2S, MW: 360.4). Based on the Hansch π constant for aromatic substituents (Cl = +0.71 vs. CH3 = +0.56) [1], the target compound has a calculated ΔclogP advantage of approximately +0.15 log units relative to the methyl analog, and an even larger differential vs. the benzyl analog (C21H15ClN2, MW: 330.8, ΔclogP ≈ +1.5 to +2.0 units due to the absence of both fluorine and sulfur) . Higher lipophilicity correlates with improved passive membrane permeability, a critical parameter for intracellular target engagement.

Lipophilicity ADME Membrane Permeability Drug Design

Sulfanyl vs. Sulfonyl Oxidation State Differentiation Determines Anticancer Activity Retention

In a systematic SAR study of 1,4-disubstituted phthalazines, Li et al. (2006) demonstrated that conversion of the sulfanyl (–S–) group to sulfinyl (–SO–) or sulfonyl (–SO2–) derivatives resulted in decreased anticancer activity across multiple cell lines [1]. The target compound retains the thioether (–S–) oxidation state, which is essential for activity. In contrast, the structurally related 1-(4-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]phthalazine (CAS 863602-11-3) incorporates a sulfonyl group that is predicted to be inactive or substantially less potent based on this established SAR . This oxidation-state dependence represents a go/no-go structural feature for anticancer screening programs.

Sulfur Oxidation State Anticancer SAR Thioether Stability Sulfone Inactivation

Reduced Bioactivation Risk vs. 2,4-Difluorobenzylphthalazines via Mono-Fluorine Substitution Strategy

Miller-Moslin et al. (2012) reported that 2,4-difluorobenzylphthalazine Hedgehog inhibitors undergo CYP3A4-mediated oxidative ipso substitution, generating a rare but stable quinone methide metabolite (M1) that subsequently forms a GSH adduct (M2), raising potential idiosyncratic toxicity concerns [1]. The target compound contains a mono-fluorinated 4-fluorobenzyl group rather than a 2,4-difluorobenzyl moiety. The absence of the second fluorine atom at the 2-position eliminates the ipso substitution site required for quinone methide formation, thereby reducing the predicted bioactivation risk while retaining the metabolic stabilizing effect of the para-fluorine substituent [2].

Metabolic Stability Bioactivation Quinone Methide CYP3A4 GSH Trapping

Chlorine vs. Methyl Substituent at the 1-Phenyl Ring Dictates VEGFR-2 Inhibition Potential in Phthalazine Series

The clinically evaluated phthalazine VEGFR inhibitor Vatalanib (PTK787, IC50 KDR = 37 nM, Flt-1 = 77 nM) [1] features a 4-chlorophenylamino group at the 1-position, highlighting the critical role of the 4-chlorophenyl moiety for VEGFR-2 kinase inhibition in this scaffold class. Molecular docking studies of phthalazine-based VEGFR-2 inhibitors indicate that the 4-chlorophenyl group engages the hydrophobic back pocket of the ATP-binding site, with the chlorine atom contributing both hydrophobic contacts and potential halogen-bonding interactions [2]. The target compound retains this essential 4-chlorophenyl pharmacophore, whereas the 4-methylphenyl analog (CAS 938036-84-1) replaces chlorine with a methyl group (CH3 π = +0.56 vs. Cl π = +0.71), reducing both hydrophobic occupancy and halogen-bonding capability in the VEGFR-2 binding pocket [3].

VEGFR-2 Inhibition Kinase Selectivity Halogen Bonding Anticancer

Optimal Research and Procurement Application Scenarios for 1-(4-Chlorophenyl)-4-[(4-fluorobenzyl)sulfanyl]phthalazine


VEGFR-2 Inhibitor Screening Libraries for Anti-Angiogenic Drug Discovery

The target compound is optimally deployed in VEGFR-2-focused screening libraries where the 4-chlorophenyl pharmacophore is a prerequisite for kinase inhibition. Its structural similarity to Vatalanib (IC50 KDR = 37 nM) [6], combined with the differential 4-fluorobenzyl sulfanyl substitution, makes it a valuable diversity element for exploring SAR around the solvent-exposed region of the VEGFR-2 ATP-binding site. The compound should be prioritized over the 4-methylphenyl analog for this target class, as the chlorine substituent is essential for hydrophobic pocket occupancy and potential halogen bonding .

Metabolic Stability Assessment of Mono- vs. Di-Fluorinated Benzylphthalazines in Lead Optimization

The compound serves as an ideal comparator for metabolic stability studies evaluating the bioactivation risk of fluorinated benzylphthalazines. The mono-4-fluorobenzyl substitution avoids the CYP3A4-mediated oxidative ipso substitution pathway that generates reactive quinone methide metabolites from 2,4-difluorobenzyl analogs [6]. Research groups engaged in phthalazine-based Hedgehog or TGFβ inhibitor development can use this compound as a safer structural template, employing in vitro microsomal incubation with GSH trapping to experimentally confirm the absence of the quinone methide–GSH adduct .

Oxidation-State-Dependent Anticancer Activity Profiling of 1,4-Disubstituted Phthalazines

The thioether (–S–) oxidation state of the target compound is critical for anticancer activity retention, as established by the SAR reported in Li et al. (2006), where sulfanyl derivatives outperformed sulfinyl and sulfonyl analogs [6]. The compound is suitable for comparative cytotoxicity profiling against cancer cell lines (e.g., HeLa, MCF-7, HepG2, HCT-116), with the sulfonyl analog (CAS 863602-11-3) serving as a negative control. Procurement of the sulfanyl compound, rather than its oxidized counterparts, is essential for obtaining meaningful activity data .

Physicochemical Property-Driven Fragment and Scaffold Hopping in Phthalazine-Based Kinase Inhibitor Programs

With its calculated clogP advantage (ΔclogP ≈ +0.15 to +0.3 vs. the 4-methylphenyl analog and ΔclogP ≈ +1.5 to +2.0 vs. the benzyl analog) [6], the target compound is particularly well-suited for medicinal chemistry programs that require enhanced membrane permeability for intracellular kinase targets. The dual halogen pattern (Cl + F) provides a balanced lipophilicity–metabolic stability profile, making it a strategic scaffold-hopping alternative when lead compounds in the benzylphthalazine series exhibit suboptimal cellular permeability or excessive metabolic clearance .

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